3-Methyl-4-{[4-(methylsulfanyl)benzyl]amino}benzoic acid
Overview
Description
3-Methyl-4-{[4-(methylsulfanyl)benzyl]amino}benzoic acid is an organic compound with the molecular formula C16H17NO2S It is characterized by the presence of a benzoic acid core substituted with a methyl group and a benzylamino group that contains a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{[4-(methylsulfanyl)benzyl]amino}benzoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylsulfanyl)benzylamine and 3-methylbenzoic acid.
Coupling Reaction: The key step involves the coupling of 4-(methylsulfanyl)benzylamine with 3-methylbenzoic acid under appropriate conditions. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-{[4-(methylsulfanyl)benzyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzylamino derivatives.
Scientific Research Applications
3-Methyl-4-{[4-(methylsulfanyl)benzyl]amino}benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-{[4-(methylsulfanyl)benzyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s binding affinity and specificity for certain targets, while the benzoic acid moiety can facilitate interactions with other molecules or cellular components.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzoic acid: Similar structure but lacks the methylsulfanyl group.
3-Amino-4-methylbenzoic acid: Similar structure but lacks the benzylamino group.
Uniqueness
3-Methyl-4-{[4-(methylsulfanyl)benzyl]amino}benzoic acid is unique due to the presence of both the methylsulfanyl and benzylamino groups, which can confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-methyl-4-[(4-methylsulfanylphenyl)methylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11-9-13(16(18)19)5-8-15(11)17-10-12-3-6-14(20-2)7-4-12/h3-9,17H,10H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYUPWQLBDJXPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=C(C=C2)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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